molecular formula C11H7Cl2N3O3 B2542952 5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 501908-99-2

5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2542952
CAS No.: 501908-99-2
M. Wt: 300.1
InChI Key: DBATXQKRGJNRMG-UHFFFAOYSA-N
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Description

5-(((3,5-Dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate-derived heterocyclic compound featuring a pyrimidine-2,4,6-trione core modified with a (3,5-dichlorophenyl)amino substituent. This compound belongs to the class of 5-(arylmethylidene)pyrimidine-triones, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties .

Properties

IUPAC Name

5-[(3,5-dichlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O3/c12-5-1-6(13)3-7(2-5)14-4-8-9(17)15-11(19)16-10(8)18/h1-4H,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPAYFAAKDDGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 3,5-dichloroaniline with pyrimidine-2,4,6-trione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO). The mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis methods:

Compound Name Substituents/Modifications Biological Activity Synthesis Method Reference
5-(((3,5-Dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (Target Compound) 3,5-Dichlorophenylamino, no methyl groups on pyrimidine Hypothesized anticancer/antimicrobial (based on analogs) Not specified
5-(Benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Benzylidene, 1,3-dimethyl Antiproliferative (ovarian/breast cancer cell lines) Claisen-Schmidt condensation
5-((1-Benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Indole-benzyl, 1,3-dimethyl Anti-proliferative (human tumor cell lines, IC₅₀ = 13.3 μM for MCF-7) Aldol condensation
5-[1-(2-Phenylhydrazinyl)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione Phenylhydrazinyl Antioxidant (DPPH radical scavenging, IC₅₀ = 20.4 μM) Condensation
5-((1-(2,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione 2,5-Dichlorophenyl-triazole Not explicitly reported (structural focus) Click chemistry
5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl derivatives Thiadiazole, nitro groups Antimicrobial (Gram-positive bacteria), anticancer (molecular docking evidence) Cyclocondensation

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The dichlorophenyl group in the target compound may enhance DNA intercalation or enzyme inhibition compared to electron-donating groups (e.g., methoxy in ). Nitro substituents (e.g., in ) further increase reactivity but may reduce solubility . Methylation: 1,3-Dimethyl analogs (e.g., and ) exhibit improved metabolic stability and lipophilicity, critical for anticancer activity .

Heterocyclic Modifications: Triazole and Thiadiazole Moieties: Compounds with triazole () or thiadiazole () rings demonstrate enhanced antimicrobial activity due to increased hydrogen bonding and π-π stacking . The target compound’s anilino group may favor different target interactions.

Synthetic Approaches :

  • Michael Addition : Used in for chalcone-derived pyrimidinetriones, yielding 34%–90% efficiency. The target compound may require similar conditions .
  • Click Chemistry : highlights triazole-tagged derivatives synthesized via azide-alkyne cycloaddition, offering modularity but requiring specialized catalysts .

Biological Performance: Anticancer Potential: Indole- and benzylidene-substituted analogs () show IC₅₀ values in the low micromolar range, suggesting the dichlorophenyl variant warrants cytotoxicity screening . Antimicrobial Activity: Thiadiazole derivatives () inhibit Staphylococcus and Streptococcus strains, while the dichlorophenyl group’s role remains untested .

Biological Activity

5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, with the CAS number 501908-99-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H7Cl2N3O3C_{11}H_7Cl_2N_3O_3, and it has a molecular weight of 300.09 g/mol. The structure features a pyrimidine core substituted with a dichlorophenyl group and an amino-methylene linker.

PropertyValue
Molecular FormulaC11H7Cl2N3O3
Molecular Weight300.09 g/mol
CAS Number501908-99-2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with dichlorophenyl amines under controlled conditions to yield the target compound. Specific methodologies may vary based on desired purity and yield.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds similar to 5-(((3,5-dichlorophenyl)amino)methylene)pyrimidine have shown significant activity against various pathogens including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for structurally related compounds .

Anticancer Properties

Pyrimidine derivatives are recognized for their anticancer properties. Some studies indicate that similar compounds can act as inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells . For example, compounds with a pyrimidine nucleus have been shown to effectively inhibit CDK4 and CDK6, resulting in apoptosis in various cancer cell lines.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in nucleotide synthesis or metabolic pathways essential for pathogen survival.
  • Cell Cycle Arrest : By targeting CDKs or other regulatory proteins in the cell cycle pathway, this compound could induce G0/G1 phase arrest in cancer cells .

Case Studies

  • Study on Antimicrobial Activity : A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity against clinical strains. The results indicated that some compounds exhibited strong inhibitory effects on Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : In vitro studies demonstrated that certain analogs of pyrimidine derivatives significantly inhibited the proliferation of cancer cell lines such as IMR5 and BE2C by inducing apoptosis through intrinsic and extrinsic pathways .

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